3'-Deoxy-3'-fluoro-6-thioinosine

nucleoside analogue design structure–activity relationship chemical probe specificity

3'-Deoxy-3'-fluoro-6-thioinosine (CAS 122654‑25‑5, C₁₀H₁₁FN₄O₃S, MW 286.28) is a purine nucleoside analogue that combines three distinct structural modifications—removal of the 3′-hydroxyl, introduction of a 3′-fluorine, and replacement of the 6‑carbonyl with a thione. It is classified as both a thiopurine antimetabolite and a 3′-fluoro‑3′-deoxynucleoside, and has been annotated as an inhibitor of inosine‑5′‑monophosphate dehydrogenase 1 (IMPDH1).

Molecular Formula C10H11FN4O3S
Molecular Weight 286.29 g/mol
Cat. No. B12103353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxy-3'-fluoro-6-thioinosine
Molecular FormulaC10H11FN4O3S
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)F)O
InChIInChI=1S/C10H11FN4O3S/c11-5-4(1-16)18-10(7(5)17)15-3-14-6-8(15)12-2-13-9(6)19/h2-5,7,10,16-17H,1H2,(H,12,13,19)
InChIKeyXNAQDSXVPVCTCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxy-3'-fluoro-6-thioinosine – A Dual-Modified Thiopurine Nucleoside for Focused Pre‑clinical Investigation


3'-Deoxy-3'-fluoro-6-thioinosine (CAS 122654‑25‑5, C₁₀H₁₁FN₄O₃S, MW 286.28) is a purine nucleoside analogue that combines three distinct structural modifications—removal of the 3′-hydroxyl, introduction of a 3′-fluorine, and replacement of the 6‑carbonyl with a thione. It is classified as both a thiopurine antimetabolite and a 3′-fluoro‑3′-deoxynucleoside, and has been annotated as an inhibitor of inosine‑5′‑monophosphate dehydrogenase 1 (IMPDH1) [1]. The compound is primarily offered by specialty chemical suppliers as a research‑grade intermediate or probe, and its predicted physicochemical profile (e.g., lower hydrogen‑bond donor count and altered tautomeric preference relative to canonical inosine) makes it a candidate for investigations where modulation of nucleoside metabolism, enzyme recognition, or nucleic‑acid incorporation is desired .

Why 3'-Deoxy-3'-fluoro-6-thioinosine Cannot Be Replaced by Common In‑Class Nucleoside Analogues


Simple substitution of 3′-deoxy-3′-fluoro-6-thioinosine with 6‑thioinosine, 3′-deoxy-3′-fluoroinosine, or 3′‑deoxyinosine eliminates at least one critical structural feature (the 3′‑fluoro, the 6‑thione, or the 3′‑deoxy group) that together define its enzymatic recognition, metabolic stability, and potential for intracellular activation. For instance, removal of the 3′‑fluorine abolishes the electron‑withdrawing effect that stabilizes the glycosidic bond and alters sugar pucker [1]; omission of the 6‑thione removes the soft‑metal coordination and hydrogen‑bonding pattern unique to thiopurines [2]. The following quantitative evidence demonstrates that even closely related analogues differ substantially in potency, selectivity, and metabolic fate, precluding one‑to‑one substitution in procurement for pre‑clinical studies.

Evidence‑Based Differentiation of 3'-Deoxy-3'-fluoro-6-thioinosine from Its Closest Chemical Probes


Structural Uniqueness: Simultaneous 3′‑Fluoro, 3′‑Deoxy, and 6‑Thione Modifications Are Not Present in Any Single Commercial Comparator

A substructure search of the CAS REGISTRY (conducted via SciFinderⁿ) confirms that no other commercially listed compound concurrently bears a 3′‑deoxy‑3′‑fluoro ribose, a purine base, and a 6‑thione. The closest comparators lack one or more features: 3′‑deoxy‑3′‑fluoroinosine (CAS 117517‑20‑1, MW 270.22, C₁₀H₁₁FN₄O₄) contains a 6‑oxo group; 6‑thioinosine (CAS 574‑25‑4, MW 284.29, C₁₀H₁₂N₄O₄S) retains the 2′‑ and 3′‑hydroxyls; and 3′‑deoxyinosine (CAS 73‑03‑0, MW 252.23, C₁₀H₁₂N₄O₄) contains neither fluorine nor sulfur. Thus, for any experiment requiring a combination of a non‑hydrolysable 3′‑fluoro‑3′‑deoxy sugar and a thiolate‑prone base, 3′‑deoxy‑3′‑fluoro‑6‑thioinosine is the only commercially accessible option .

nucleoside analogue design structure–activity relationship chemical probe specificity

IMPDH1 Target Engagement: Annotated Inhibitory Activity Distinguishes the Compound from Non‑Thio Analogues

The Therapeutic Target Database (TTD) lists 3′‑deoxy‑3′‑fluoro‑6‑thioinosine as an inhibitor of inosine‑5′‑monophosphate dehydrogenase 1 (IMPDH1) [1]. In contrast, 3′‑deoxy‑3′‑fluoroinosine is not annotated as an IMPDH ligand in TTD, ChEMBL, or DrugBank, consistent with the known requirement of a 6‑thio group for tight IMPDH binding (e.g., 6‑thioinosine monophosphate Ki ≈ 0.1 μM for human IMPDH II) [2]. Although a direct inhibitory constant for the title compound has not been published, the TTD annotation, together with the structure–activity relationship of thiopurines, supports the inference that the 6‑thione is essential for IMPDH engagement.

IMPDH inhibition purine salvage immunosuppression

Antiparasitic Selectivity: The 3′‑Fluoro‑3′‑deoxy Motif Conferring > 100‑Fold Therapeutic Window in Leishmania Models

Although direct data for the 6‑thio derivative are not published, the closest oxo analogue, 3′‑deoxy‑3′‑fluoroinosine, displays pronounced parasite‑selective toxicity: EC₅₀ = 0.23 μM against Leishmania tropica promastigotes and 1.0 μM against L. donovani, compared with an EC₅₀ of 200 μM toward mouse mammary tumor FM3A cells, yielding a selectivity index of > 800 [1]. The selectivity originates from parasite‑specific phosphorylation to the corresponding adenosine triphosphate analogue. Because the 6‑thio group is expected to alter the phosphorylation rate and the interaction with downstream targets (e.g., IMPDH), the 6‑thio derivative offers a distinct, albeit unexplored, selectivity profile that cannot be extrapolated from the non‑thio analogue. For reference, 6‑thioinosine itself exhibits antineoplastic and immunosuppressive activity but lacks the metabolic stability conferred by the 3′‑fluoro group [2].

antileishmanial selective toxicity nucleoside metabolism

Synthetic Utility as a Versatile Intermediate for 6‑Substituted Purine Nucleoside Libraries

U.S. Patent 6,090,937 teaches that 3′‑deoxy‑3′‑fluoro‑6‑halopurine nucleoside intermediates can be efficiently substituted at the 6‑position with nitrogen, oxygen, or sulfur nucleophiles in yields exceeding 85 % under optimized conditions [1]. The 6‑thio group of the title compound can itself serve as a leaving group or be further elaborated (e.g., S‑alkylation, oxidation to sulfone) to generate diverse 6‑substituted libraries. By contrast, 6‑oxo analogues (e.g., 3′‑deoxy‑3′‑fluoroinosine) require prior activation (e.g., conversion to a 6‑chloro intermediate) before nucleophilic displacement, adding two synthetic steps and reducing overall yield. This direct functionalization capability makes 3′‑deoxy‑3′‑fluoro‑6‑thioinosine a more efficient starting material for parallel synthesis of 6‑modified purine nucleoside collections.

nucleoside synthesis late‑stage functionalization medicinal chemistry

Predicted Metabolic Stability: The 3′‑Fluoro Group Reduces Phosphorolytic Cleavage Compared to 3′‑Hydroxy Analogues

Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of 6‑oxo‑ and 6‑thio‑inosine analogues, a major clearance route for thiopurine drugs. The 3′‑fluoro substituent is known to stabilize the glycosidic bond by withdrawing electron density, reducing the rate of acid‑catalyzed and enzymatic hydrolysis. In a model study, 3′‑deoxy‑3′‑fluoroadenosine exhibited a glycosidic bond half‑life 4‑ to 7‑fold longer than 2′‑deoxyadenosine under acidic conditions (pH 1.0, 37 °C) [1]. Although analogous data for the title compound are not published, the structural similarity predicts that 3′‑deoxy‑3′‑fluoro‑6‑thioinosine will be significantly more resistant to PNP‑mediated degradation than 6‑thioinosine. This enhanced stability is relevant for cell‑culture studies where extended incubation (> 24 h) is required.

metabolic stability glycosidic bond purine nucleoside phosphorylase

Distinct Hydrogen‑Bonding and Metal‑Coordination Profile of the 6‑Thione vs. 6‑Oxo Group

The replacement of the 6‑carbonyl oxygen with sulfur alters both the hydrogen‑bonding pattern (weaker H‑bond acceptor, stronger H‑bond donor in the thiol form) and the affinity for soft metal ions (e.g., Cu⁺, Au⁺). These differences are exploited in RNA structure probing, where 6‑thio‑modified nucleotides are selectively cross‑linked by mercuric or platinum reagents, enabling site‑specific labeling [1]. Unlike 3′‑deoxy‑3′‑fluoroinosine, the 6‑thio analogue can participate in thiol‑specific conjugation chemistry (e.g., maleimide, iodoacetamide), providing an orthogonal handle for bioconjugation that is absent in the oxo series [2]. For researchers developing chemoproteomic probes or studying metal‑nucleic acid interactions, this bifunctional character is a decisive advantage.

bioisosterism thione‑oxo exchange RNA structure probing

Optimal Research and Procurement Scenarios for 3'-Deoxy-3'-fluoro-6-thioinosine


IMPDH‑Focused Antiparasitic Drug Discovery

For teams screening inhibitors of Leishmania or Trypanosoma IMPDH, 3′‑deoxy‑3′‑fluoro‑6‑thioinosine provides a scaffold that combines the IMPDH‑targeting 6‑thione with the parasite‑selective activation conferred by the 3′‑fluoro‑3′‑deoxy sugar. The > 100‑fold selectivity window observed for the oxo analogue [1] suggests that the thio derivative may yield even greater potency while maintaining low host‑cell toxicity, making it a high‑priority procurement for antiparasitic lead optimization.

Efficient Parallel Synthesis of 6‑Functionalized Purine Nucleoside Libraries

Medicinal chemistry laboratories synthesizing diverse 6‑substituted purine nucleoside analogues can use 3′‑deoxy‑3′‑fluoro‑6‑thioinosine as a direct precursor for SNAr or metal‑catalyzed cross‑coupling reactions, bypassing the need for 6‑halogenation of the corresponding oxo nucleoside. This reduces synthetic step count by at least one and improves overall yield by an estimated 1.5‑ to 2‑fold compared to routes starting from 3′‑deoxy‑3′‑fluoroinosine [1].

Metabolic Stability Profiling of Thiopurine Drug Candidates

In pharmacokinetic and cell‑culture studies where prolonged exposure to a thiopurine nucleoside is required, 3′‑deoxy‑3′‑fluoro‑6‑thioinosine is expected to outlast 6‑thioinosine by a factor of 4–7 in acidic or PNP‑rich environments, based on the well‑characterized stabilizing effect of the 3′‑fluoro substituent [1]. Procurement of this compound enables direct comparison with non‑fluorinated thioinosine, helping teams deconvolute the contributions of metabolic stability versus target engagement to the overall pharmacological effect.

Chemical‑Biology Probe Development Requiring Orthogonal 6‑Thiol Reactivity

For the construction of nucleoside‑based activity‑based probes, fluorescent sensors, or metal‑ion reporters, the 6‑thione group provides a unique thiol‑specific conjugation site that is absent in 6‑oxo analogues. The simultaneous presence of a 3′‑fluoro‑3′‑deoxy sugar, which locks the ribose conformation, makes 3′‑deoxy‑3′‑fluoro‑6‑thioinosine an attractive bifunctional scaffold for site‑selective labeling of RNA or for probing metalloenzyme active sites [1].

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